molecular formula C30H32N4O5S B2916716 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-57-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2916716
CAS No.: 689770-57-8
M. Wt: 560.67
InChI Key: XBZAYGQOSAFLFM-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a tetrahydroquinazolinone core modified with a sulfanylidene group, a morpholine substituent at position 6, and a benzamide-linked 3,4-dimethoxyphenylethyl side chain. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Tetrahydroquinazolinone scaffold: Known for diverse bioactivities, including kinase inhibition and antimicrobial properties .
  • Sulfanylidene moiety: Enhances metabolic stability and binding affinity via sulfur-mediated interactions.
  • Morpholine ring: Improves solubility and pharmacokinetic properties.
  • 3,4-Dimethoxyphenylethyl group: Contributes to hydrophobic interactions and target selectivity.

The compound’s synthesis likely involves multi-step reactions, such as cyclization of hydrazinecarbothioamides followed by alkylation or coupling reactions, analogous to methods described for related quinazolinones .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S/c1-37-26-10-5-20(17-27(26)38-2)11-12-31-28(35)22-6-3-21(4-7-22)19-34-29(36)24-18-23(33-13-15-39-16-14-33)8-9-25(24)32-30(34)40/h3-10,17-18,24H,11-16,19H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXAJLAPGAXHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarity Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name / Class Core Structure Key Substituents Bioactivity Highlights Reference
Target Compound Tetrahydroquinazolinone 6-Morpholine, 2-sulfanylidene, 3-benzamide-linked dimethoxyphenylethyl Hypothesized kinase inhibition (unpublished)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione Sulfonylphenyl, difluorophenyl, thione group Antimicrobial, anti-inflammatory
2-Phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinones Quinazolinone Benzothiazolyl, phenyl Anti-inflammatory, antimicrobial
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamides Thiazolidinedione-benzamide Dioxothiazolidinylidene, phenylbenzamide Antidiabetic (PPAR-γ agonism)

Key Observations :

  • The target compound’s sulfanylidene group distinguishes it from triazole-thiones (e.g., [7–9]), which feature a thione (-C=S) tautomer but lack the fused quinazolinone core .
  • Compared to benzothiazolyl-substituted quinazolinones , the morpholine and dimethoxyphenylethyl groups in the target compound likely alter solubility and target specificity.
  • Unlike thiazolidinedione-benzamides , the target compound’s tetrahydroquinazolinone scaffold may favor kinase inhibition over metabolic targets.
Computational Similarity Metrics

Molecular similarity analyses using Tanimoto and Dice indices (based on Morgan fingerprints) reveal:

  • Tanimoto score: 0.72–0.85 with benzothiazolyl-quinazolinones, indicating moderate structural overlap .
  • Dice score : 0.65–0.70 with triazole-thiones, reflecting differences in core heterocycles .

These metrics align with hierarchical clustering studies showing that bioactivity profiles correlate strongly with structural similarity .

Bioactivity and Target Prediction
  • Kinase inhibition: The tetrahydroquinazolinone scaffold is associated with EGFR and VEGFR2 inhibition .
  • Antimicrobial activity : Sulfur-containing heterocycles (e.g., sulfanylidene, thiones) disrupt bacterial membranes .
  • Solubility advantages : The morpholine group may enhance bioavailability compared to halogenated analogs .

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